Starch phosphates can be classified based on their degree of phosphorylation and the type of starch used. Common classifications include:
The synthesis of starch phosphates typically involves several methods, including:
The synthesis often requires controlling parameters such as pH, temperature, and reaction time. For example, a common procedure involves mixing ungelatinized starch with an aqueous solution of phosphate salts at a pH between 5.5 and 7.5, followed by heating at temperatures ranging from 120°C to 175°C for several hours .
The molecular structure of starch phosphate consists of a polysaccharide backbone with phosphate ester groups attached to the hydroxyl groups of glucose units. The incorporation of these phosphate groups alters the crystalline structure and solubility properties of the starch.
Starch phosphorylation involves several key reactions:
The reactions can be monitored using spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance Spectroscopy (NMR) to confirm the incorporation of phosphate groups .
The mechanism by which starch phosphates function is primarily through altering their physicochemical properties. The introduction of phosphate groups disrupts hydrogen bonding within the starch granules, leading to:
Research indicates that phosphorylated starches exhibit lower gelatinization temperatures and higher peak viscosities compared to unmodified starch .
Relevant analyses include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide insights into thermal behavior and stability .
Starch phosphates have diverse applications across various fields:
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